N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a benzothieno[2,3-d]pyrimidin-4-one core substituted with a prop-2-enyl (allyl) group at position 3 and a sulfur-linked acetamide group at position 2. The acetamide moiety is further substituted with a 3-methylphenyl ring. The allyl group introduces enhanced reactivity due to its unsaturated nature, which may influence binding interactions compared to alkyl-substituted analogs .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-11-25-21(27)19-16-9-4-5-10-17(16)29-20(19)24-22(25)28-13-18(26)23-15-8-6-7-14(2)12-15/h3,6-8,12H,1,4-5,9-11,13H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPEAWLFYXLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiolo-pyrimidine moiety and a sulfanyl group. Its molecular formula is C22H22N3O2S2, indicating the presence of various functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The benzothiazole and pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : These compounds often target specific signaling pathways involved in cell growth and apoptosis. In vitro studies have demonstrated that they can inhibit key enzymes such as topoisomerases and kinases that are crucial for cancer cell survival.
Antimicrobial Activity
N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has also shown promising antimicrobial properties:
- In vitro Studies : Tests against various bacterial strains revealed a significant inhibition of growth at low concentrations. The compound appears to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Toxicological Profile
Despite its potential therapeutic effects, understanding the toxicity of this compound is crucial:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Toxic if swallowed; harmful in contact with skin |
| Skin Sensitization | May cause an allergic skin reaction |
| Eye Damage | Causes serious eye damage |
The toxicological data suggest that while the compound may have beneficial effects, it also poses risks that must be carefully managed in therapeutic contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl...) inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway.
- Antimicrobial Efficacy : Another investigation reported in Antimicrobial Agents and Chemotherapy found that structurally related compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role as novel antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
* Molecular weights estimated from analogous formulas in the evidence.
† Approximated based on similar structures in –11.
‡ Calculated using molecular formulas from and .
Key Observations:
- Lipophilicity : Substitutions like 3-methylphenyl (target) and 2,3-dimethylphenyl () enhance hydrophobicity, which may improve membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) polarize the acetamide linkage, altering hydrogen-bonding capacity .
NMR and MS Profiles:
- NMR : Substituents on the phenyl ring (e.g., methyl, chloro) cause distinct chemical shifts in regions corresponding to aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ ~10 ppm) . The allyl group in the target compound would show characteristic vinyl proton signals (δ 5–6 ppm) .
- Mass Spectrometry : Molecular networking () and high-resolution MS (e.g., ’s [M+H]⁺ at m/z 344.21) enable rapid dereplication of analogs based on fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
